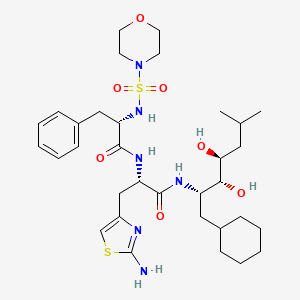

PD-134672

Descripción

Propiedades

Fórmula molecular |

C33H52N6O7S2 |

|---|---|

Peso molecular |

708.9 g/mol |

Nombre IUPAC |

(2S)-N-[(2S)-3-(2-amino-1,3-thiazol-4-yl)-1-[[(2S,3R,4S)-1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl]amino]-1-oxopropan-2-yl]-2-(morpholin-4-ylsulfonylamino)-3-phenylpropanamide |

InChI |

InChI=1S/C33H52N6O7S2/c1-22(2)17-29(40)30(41)26(18-23-9-5-3-6-10-23)36-31(42)27(20-25-21-47-33(34)35-25)37-32(43)28(19-24-11-7-4-8-12-24)38-48(44,45)39-13-15-46-16-14-39/h4,7-8,11-12,21-23,26-30,38,40-41H,3,5-6,9-10,13-20H2,1-2H3,(H2,34,35)(H,36,42)(H,37,43)/t26-,27-,28-,29-,30+/m0/s1 |

Clave InChI |

QGJKHQRFJGLJLV-VFFRCKCKSA-N |

SMILES isomérico |

CC(C)C[C@@H]([C@@H]([C@H](CC1CCCCC1)NC(=O)[C@H](CC2=CSC(=N2)N)NC(=O)[C@H](CC3=CC=CC=C3)NS(=O)(=O)N4CCOCC4)O)O |

SMILES canónico |

CC(C)CC(C(C(CC1CCCCC1)NC(=O)C(CC2=CSC(=N2)N)NC(=O)C(CC3=CC=CC=C3)NS(=O)(=O)N4CCOCC4)O)O |

Sinónimos |

CI 992 CI-992 N-(4-morpholinylsulfonyl)-L-phenylalanyl-3-(2-amino-4-thiazolyl)-N-(1-(cyclohexylmethyl)-2,3-dihydroxy-5-methylhexyl)-L-alaninamide |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of PD-134672 and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of the dipeptoid antagonist class represented by PD-134308 (CI-988), a compound closely related to and often referenced for PD-134672. This class of molecules acts as potent and highly selective competitive antagonists of the cholecystokinin (B1591339) type 2 (CCK2) receptor. This document details the molecular interactions, downstream signaling consequences, and key quantitative parameters of this antagonism. It includes detailed experimental protocols for cornerstone assays and visual diagrams to elucidate the signaling pathways and experimental workflows.

Core Mechanism of Action

The primary mechanism of action for this antagonist class is the selective, competitive inhibition of the cholecystokinin type 2 (CCK2) receptor, also known as the CCK-B or gastrin receptor.[1][2][3] As a competitive antagonist, PD-134308 binds to the same site on the CCK2 receptor as the endogenous peptide ligands, cholecystokinin (CCK) and gastrin, but does not activate the receptor. This binding event physically precludes the binding of endogenous agonists, thereby preventing the initiation of downstream signal transduction.[1]

The CCK2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq alpha subunit.[4][5] Agonist binding normally triggers a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This rise in cytosolic Ca2+ is a critical signaling event that mediates many of the physiological effects of CCK and gastrin, such as gastric acid secretion.[5]

By blocking the initial agonist-receptor interaction, PD-134308 effectively inhibits the entire Gq-PLC-IP3-Ca2+ signaling cascade.[6][7]

Signaling Pathway Diagram

Quantitative Data

The potency and selectivity of PD-134308 have been characterized through various in vitro assays. The data highlights its high affinity for the CCK2 receptor and substantial selectivity over the CCK1 subtype.

Table 1: Receptor Binding Affinity

| Compound | Receptor | Preparation | Radioligand | Parameter | Value (nM) | Reference |

| PD-134308 | Mouse CCK2 | Cortex membranes | [¹²⁵I]BH-CCK-8 | IC₅₀ | 1.7 | [6][8] |

| PD-134308 | Mouse CCK2 | Cortex membranes | [¹²⁵I]BH-CCK-8 | Kᵢ | 1.7 | [2] |

| PD-134308 | Human CCK2 | NCI-H727 cells | [¹²⁵I]BH-CCK-8 | Kᵢ | 4.5 | [6][7] |

| PD-134308 | Rat CCK1 | Pancreas membranes | [¹²⁵I]BH-CCK-8 | IC₅₀ | 2717 | [8] |

| PD-134308 | Rat CCK1 | Pancreas membranes | Not Specified | IC₅₀ | 4300 | [2] |

Table 2: Functional Antagonism

| Compound | Assay | Preparation | Agonist | Parameter | Value (nM) | Reference |

| PD-134308 | CCK-evoked depolarization | Rat lateral hypothalamic slice | CCK-8 | Kₑ | 7.82 | [1][9] |

| PD-136450 | Pentagastrin-stimulated acid secretion | Anesthetized Rat | Pentagastrin | ED₅₀ (s.c.) | 0.05 µmol/kg | [10] |

Note: The literature on this compound is sparse; data is presented for the extensively studied and structurally similar analog PD-134308 (CI-988). The selectivity for CCK2 over CCK1 is reported to be >1600-fold.[6][7]

Experimental Protocols

The following protocols are representative of the key experiments used to characterize the mechanism of action of CCK2 receptor antagonists like PD-134308.

Radioligand Binding Assay (Competitive Inhibition)

This assay quantifies the affinity of a compound for a receptor by measuring its ability to compete with a radiolabeled ligand.

Methodology:

-

Membrane Preparation:

-

Tissues (e.g., mouse cerebral cortex for CCK2, rat pancreas for CCK1) are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl).

-

The homogenate is centrifuged at low speed to remove debris, followed by a high-speed centrifugation (e.g., 20,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂). Protein concentration is determined via a standard assay (e.g., BCA).

-

-

Competitive Binding Incubation:

-

In a 96-well plate, membrane preparations are incubated with a fixed concentration of a radioligand (e.g., [¹²⁵I]Bolton-Hunter labeled CCK-8).

-

Increasing concentrations of the unlabeled antagonist (PD-134308) are added to compete for binding.

-

Control wells are included for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of unlabeled agonist).

-

The plate is incubated (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.

-

-

Separation and Quantification:

-

The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C filters pre-soaked in polyethyleneimine) to separate bound from free radioligand.

-

Filters are washed multiple times with ice-cold wash buffer.

-

The radioactivity trapped on the filters is quantified using a gamma counter.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The data are plotted as percent specific binding versus the log concentration of the antagonist.

-

A non-linear regression analysis is used to determine the IC₅₀ value (the concentration of antagonist that inhibits 50% of specific radioligand binding).

-

The Ki (inhibitory constant) can be calculated from the IC₅₀ using the Cheng-Prusoff equation.

-

Experimental Workflow: Radioligand Binding Assay

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium, a direct consequence of CCK2 receptor activation.

Methodology:

-

Cell Culture and Plating:

-

A cell line stably or transiently expressing the human CCK2 receptor (e.g., HEK293, NCI-H727) is cultured under standard conditions.[6]

-

Cells are seeded into 96- or 384-well black, clear-bottom microplates and allowed to adhere overnight.

-

-

Dye Loading:

-

The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in an appropriate assay buffer (e.g., Krebs buffer).

-

The incubation (e.g., 60 minutes at 37°C) allows the dye to enter the cells and be cleaved into its active, calcium-sensitive form.

-

Excess dye is washed away with the assay buffer.

-

-

Antagonist and Agonist Addition:

-

A baseline fluorescence reading is taken.

-

Cells are pre-incubated with various concentrations of the antagonist (PD-134308) for a defined period.

-

A fixed concentration of an agonist (e.g., CCK-8 or gastrin) is then added to stimulate the CCK2 receptor.

-

-

Fluorescence Measurement:

-

Changes in intracellular calcium are monitored in real-time by measuring the fluorescence intensity using a plate reader (e.g., a FlexStation or FLIPR).

-

The fluorescence signal increases as the dye binds to calcium released into the cytoplasm.

-

-

Data Analysis:

-

The antagonist's effect is quantified by the reduction in the agonist-induced fluorescence peak.

-

Data are normalized to the response of the agonist alone.

-

A dose-response curve is generated to calculate the IC₅₀ value for the functional antagonism.

-

Conclusion

The dipeptoid class of molecules, exemplified by PD-134308 (CI-988), represents a series of highly potent and selective competitive antagonists for the CCK2 receptor. Their mechanism of action is centered on the direct blockade of the receptor, leading to the inhibition of the Gq-mediated signaling cascade and subsequent intracellular calcium mobilization. This profile has made them valuable tools for investigating the physiological roles of the CCK2 receptor and as potential therapeutic agents for conditions involving gastrin or CCK hyperstimulation, such as certain cancers and anxiety disorders.[6][10] The quantitative data and detailed protocols provided herein serve as a technical resource for researchers in the field of pharmacology and drug development.

References

- 1. Development of a class of selective cholecystokinin type B receptor antagonists having potent anxiolytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of CCK-B antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CI-988 - Wikipedia [en.wikipedia.org]

- 4. Physiology, Gastrin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Gastric acid secretion: activation and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Development of a class of selective cholecystokinin type B receptor antagonists having potent anxiolytic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The effect of CCKB/gastrin antagonists on stimulated gastric acid secretion in the anaesthetized rat - PMC [pmc.ncbi.nlm.nih.gov]

The Selective CCK-B Receptor Antagonist PD-134672: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD-134672 is a potent and selective non-peptide antagonist of the cholecystokinin (B1591339) B (CCK-B) receptor. The CCK-B receptor, also known as the CCK2 receptor, is a G protein-coupled receptor predominantly found in the central nervous system, particularly in regions associated with anxiety, panic, and pain perception. Its endogenous ligands include cholecystokinin (CCK) and gastrin. By blocking the action of these peptides at the CCK-B receptor, this compound has demonstrated potential as an anxiolytic agent. This technical guide provides a comprehensive overview of the pharmacological data, experimental protocols, and signaling pathways related to this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and related compounds, providing a comparative view of their binding affinities and selectivities.

Table 1: Receptor Binding Affinity of this compound and Comparators

| Compound | Receptor | Ki (nM) | Radioligand | Tissue Source |

| This compound | CCK-B | (Data not explicitly found in searches) | - | - |

| PD-134308 | CCK-B | 1.7 | [3H]pBC 264 | Guinea pig cortex membranes |

| L-365,260 | CCK-B | ~2 | [3H]L-365,260 | Human pancreatic cancer cells |

| YF476 | CCK-B | 0.10 | 125I-BH-CCK-8 | - |

Table 2: Receptor Selectivity Profile

| Compound | CCK-A Ki (nM) | CCK-B Ki (nM) | Selectivity Ratio (CCK-A/CCK-B) |

| This compound | (Data not explicitly found in searches) | (Data not explicitly found in searches) | (Data not explicitly found in searches) |

| PD-134308 | >4250 | 1.7 | ~2500 |

| L-365,260 | ~180 | ~2 | ~90 |

Table 3: In Vivo Anxiolytic Efficacy of PD-134308 (as a reference for this compound)

| Animal Model | Behavioral Test | Active Dose Range (mg/kg) | Route of Administration | Effect |

| Rat | Various anxiogenic models | 0.1 - 30 | s.c. and oral | Robust anxiolytic properties |

Note: While specific quantitative data for this compound was not found in the provided search results, the data for the closely related and often co-referenced compound PD-134308 is included for comparative purposes.

Signaling Pathways

Activation of the CCK-B receptor by its agonists, CCK or gastrin, initiates a cascade of intracellular signaling events. As a Gq protein-coupled receptor, its primary signaling pathway involves the activation of phospholipase C (PLC).

Upon ligand binding, the CCK-B receptor activates the Gαq subunit of its associated G protein.[1] This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The increased cytosolic Ca²⁺, along with DAG, activates protein kinase C (PKC), which then phosphorylates various downstream targets, including components of the MAPK signaling pathway, leading to changes in gene expression and cellular function.[2] this compound, as a CCK-B receptor antagonist, blocks the initiation of this signaling cascade.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of research findings. Below are representative protocols for assays relevant to the characterization of this compound.

Radioligand Binding Assay (Competition)

This protocol is designed to determine the binding affinity (Ki) of a test compound like this compound for the CCK-B receptor by measuring its ability to compete with a radiolabeled ligand.

1. Membrane Preparation:

-

Homogenize tissues or cells expressing the CCK-B receptor (e.g., guinea pig brain cortex or transfected cell lines) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[3]

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.[3]

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.[3]

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

2. Incubation:

-

In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]L-365,260), and varying concentrations of the unlabeled test compound (this compound).

-

Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known CCK-B antagonist).

-

Incubate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[3]

3. Separation:

-

Rapidly filter the incubation mixture through glass fiber filters (e.g., GF/C) using a cell harvester.[3]

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

4. Quantification:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity on the filters using a scintillation counter.

5. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

In Vivo Microdialysis for Dopamine (B1211576) Measurement

This protocol outlines a method to assess the effect of this compound on neurotransmitter levels, such as dopamine, in specific brain regions of awake, freely moving animals.

1. Stereotaxic Surgery:

-

Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame.

-

Following a brain atlas, drill a small hole in the skull above the target brain region (e.g., nucleus accumbens or prefrontal cortex).[4]

-

Implant a guide cannula and secure it to the skull with dental cement.[4]

2. Recovery:

-

Allow the animal to recover from surgery for several days.

3. Microdialysis Probe Insertion and Perfusion:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula into the target brain region.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min).[4]

-

Allow the system to equilibrate for 1-2 hours.[4]

4. Sample Collection:

-

Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

-

Administer this compound via the desired route (e.g., intraperitoneal injection).

-

Continue collecting dialysate samples for several hours post-administration.

5. Sample Analysis:

-

Analyze the collected dialysate samples for dopamine content using a sensitive analytical technique such as high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[4]

-

Quantify dopamine levels by comparing the sample peaks to those of known standards.

Elevated Plus Maze Test for Anxiolytic Activity

The elevated plus maze is a widely used behavioral test to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the proportion of time spent in and entries into the open arms.

1. Apparatus:

-

A plus-shaped maze elevated above the floor, with two opposing open arms and two opposing closed arms.[5]

2. Procedure:

-

Administer this compound or vehicle to the animals (e.g., mice or rats) at various doses and allow for an appropriate pre-treatment time.

-

Place the animal in the center of the maze, facing an open arm.[5]

-

Allow the animal to explore the maze for a set period (e.g., 5 minutes).[5]

-

Record the session using a video camera mounted above the maze.

3. Data Analysis:

-

Score the video for the number of entries into and the time spent in the open and closed arms.

-

Calculate the percentage of open arm entries and the percentage of time spent in the open arms.

-

An increase in these parameters is indicative of an anxiolytic effect.

-

Also, measure the total number of arm entries as an indicator of general locomotor activity.

Light-Dark Box Test

This test is another common behavioral assay for assessing anxiety-like behavior in rodents, based on their natural aversion to brightly lit areas.[6]

1. Apparatus:

-

A box divided into a small, dark compartment and a larger, brightly illuminated compartment, with an opening connecting the two.[6]

2. Procedure:

-

Administer this compound or vehicle to the animals.

-

Place the animal in the center of the light compartment.[7][8]

-

Allow the animal to explore the apparatus for a set duration (e.g., 5-10 minutes).[7]

-

Record the session with a video camera.

3. Data Analysis:

-

Measure the time spent in the light compartment, the number of transitions between the two compartments, and the latency to first enter the dark compartment.

-

An increase in the time spent in the light compartment and the number of transitions is indicative of an anxiolytic effect.[9]

Conclusion

This compound is a valuable research tool for investigating the role of the CCK-B receptor in the central nervous system. Its high selectivity makes it a precise pharmacological probe for dissecting the involvement of this receptor in various physiological and pathological processes, particularly anxiety and panic disorders. The experimental protocols and data presented in this guide provide a foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting the CCK-B receptor. Further research is warranted to fully elucidate the quantitative pharmacological profile of this compound and its in vivo efficacy in various preclinical models.

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. researchgate.net [researchgate.net]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. benchchem.com [benchchem.com]

- 5. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. maze.conductscience.com [maze.conductscience.com]

- 8. maze.conductscience.com [maze.conductscience.com]

- 9. Light-dark box test - Wikipedia [en.wikipedia.org]

No Publicly Available Data for PD-134672

It is possible that PD-134672 is an internal compound code used during early-stage drug discovery and development within a pharmaceutical company. Such internal identifiers are often not disclosed publicly unless the compound progresses to later stages of development and is assigned a generic or trade name.

The performed searches included queries for the discovery, history, chemical structure, pharmacology, mechanism of action, and clinical trials of "this compound". The search results did not yield any relevant information for a compound with this specific name. Instead, the searches returned information on other well-documented inhibitors of the PD-1/PD-L1 pathway, such as:

-

Pembrolizumab and Nivolumab: Monoclonal antibodies that target the PD-1 receptor.

-

Pacmilimab (CX-072): A Probody® therapeutic that targets PD-L1.

-

Other investigational agents in clinical trials.

Without any publicly available data, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations related to the discovery and history of this compound.

It is recommended to verify the compound designation or seek information from proprietary databases if available. If "this compound" is a misnomer for a different publicly known compound, providing the correct name would allow for a comprehensive response.

The Cholecystokinin-B Receptor: A Key Modulator in Disease and a Target for Therapeutic Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The cholecystokinin-B (CCK-B) receptor, also known as the CCK2 receptor, is a G protein-coupled receptor (GPCR) that plays a pivotal role in a diverse range of physiological and pathological processes. Primarily found in the central nervous system and the gastrointestinal tract, the CCK-B receptor and its endogenous ligands, cholecystokinin (B1591339) (CCK) and gastrin, are implicated in the modulation of anxiety, pain, and the progression of several cancers.[1][2][3][4] This technical guide provides a comprehensive overview of the role of CCK-B receptors in disease, detailing their signaling pathways, summarizing quantitative ligand interaction data, and outlining key experimental protocols for their study.

I. The Role of CCK-B Receptors in Disease Pathophysiology

The widespread distribution of CCK-B receptors throughout the body underscores their involvement in a multitude of disease states, ranging from neuropsychiatric disorders to malignancies.

A. Central Nervous System Disorders

In the brain, CCK-B receptors are densely expressed in regions associated with emotion and memory, such as the limbic system, cerebral cortex, and striatum.[5] Their activation has been strongly linked to the induction of anxiety and panic attacks.[6][7] Administration of CCK-B receptor agonists, like pentagastrin, can elicit panic-like symptoms in both healthy individuals and patients with panic disorder.[8] Consequently, the development of selective CCK-B receptor antagonists has been a significant area of research for novel anxiolytic therapies.[8]

B. Pain Perception

The CCK system, and specifically the CCK-B receptor, is a critical modulator of pain signaling.[9] Upregulation of CCK-B receptor expression is observed in chronic pain states, contributing to hyperalgesia and allodynia.[10] Notably, CCK-B receptor antagonists have been shown to potentiate the analgesic effects of opioids and reduce the development of opioid tolerance, suggesting a potential for combination therapies in pain management.[10]

C. Oncology

A growing body of evidence implicates the CCK-B receptor in the pathophysiology of various cancers. The receptor is frequently overexpressed in tumors of the pancreas, liver, stomach, and colon, where its activation by gastrin or CCK can promote tumor growth, proliferation, and angiogenesis.[11][12][13][14][15] This has positioned the CCK-B receptor as a promising target for anti-cancer therapies, with antagonists demonstrating the ability to inhibit tumor growth in preclinical models.[9][11][16][17]

Table 1: Role of CCK-B Receptors in Various Disease States

| Disease Category | Specific Disorder | Role of CCK-B Receptor | Therapeutic Implication |

| Central Nervous System | Anxiety Disorders | Mediation of anxiogenic effects | Antagonists as potential anxiolytics |

| Panic Disorder | Induction of panic attacks | Antagonists to prevent or reduce panic attacks | |

| Pain | Chronic Neuropathic Pain | Upregulation contributes to hyperalgesia | Antagonists to reduce pain and potentiate opioids |

| Opioid Tolerance | Development of tolerance to opioid analgesia | Antagonists to enhance and prolong opioid efficacy | |

| Oncology | Pancreatic Cancer | Overexpression promotes tumor growth | Antagonists to inhibit tumor proliferation |

| Hepatocellular Carcinoma | Overexpression linked to tumor progression | Antagonists as a novel therapeutic target | |

| Gastric Cancer | Implicated in tumor development | Antagonists to block gastrin-mediated growth | |

| Melanoma | Potential role in tumor growth and angiogenesis | Antagonists as a potential therapeutic strategy | |

| Gastrointestinal Disorders | Zollinger-Ellison Syndrome | Mediates gastric acid hypersecretion | Antagonists to control acid production |

II. Ligand Binding and Functional Activity Data

The development of selective agonists and antagonists has been instrumental in elucidating the function of the CCK-B receptor. The following tables summarize key quantitative data for a selection of these compounds.

Table 2: Binding Affinities (Ki) of Ligands for the CCK-B Receptor

| Compound | Class | Ki (nM) | Species/Tissue | Reference |

| CCK-8 (sulfated) | Endogenous Agonist | 0.3 - 1 | Human | [18] |

| Gastrin-17 | Endogenous Agonist | 0.3 - 1 | Human | [18] |

| L-365,260 | Antagonist | 1.9 | Guinea pig | [3] |

| PD 135666 | Antagonist | 0.1 | Mouse | [19] |

| YM022 | Antagonist | 0.5 | Rat | [20] |

| AG041R | Antagonist | 2.2 | Rat | [20] |

| YF476 | Antagonist | 2.7 | Rat | [20] |

| Boc-Trp-(NMe)Nle-Asp-Phe-NH2 | Agonist | 0.8 | Guinea pig | [16][21] |

| Compound 8b | Agonist | 15 | Guinea pig | [16][21] |

Table 3: Functional Potencies (IC50/EC50) of Ligands at the CCK-B Receptor

| Compound | Assay Type | Potency (nM) | Cell Line/System | Reference |

| CCK-B Receptor Antagonist 2 | IC50 | 0.43 | Not specified | [8][22][23] |

| PD 135666 | IC50 | 0.1 | Mouse cerebral cortex | [19] |

| PD 140548 | IC50 | 260 | Mouse cerebral cortex | [19] |

| PD 142898 | IC50 | 4.2 | Mouse cerebral cortex | [19] |

| YM022 | IC50 | 0.5 | Rat ECL cells | [20] |

| AG041R | IC50 | 2.2 | Rat ECL cells | [20] |

| YF476 | IC50 | 2.7 | Rat ECL cells | [20] |

| L-740,093 | IC50 | 7.8 | Rat ECL cells | [20] |

| CCK-8 | EC50 | 0.2 | Rabbit gastric cells | [24] |

| Gastrin-17 | EC50 | 0.2 | Rabbit gastric cells | [24] |

| Compound 8b | EC50 | 7 | CHO cells (rat CCK-B) | [16][21] |

III. Signaling Pathways of the CCK-B Receptor

The CCK-B receptor is a pleiotropic GPCR, coupling primarily to Gq/11 proteins to initiate a cascade of intracellular signaling events that ultimately regulate cellular function.[3] The receptor can also engage other G proteins, leading to a complex and context-dependent signaling network.

A. Gq/Phospholipase C Pathway

The canonical signaling pathway for the CCK-B receptor involves its coupling to Gq proteins.[10] This activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[10] IP3 stimulates the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[10][25] This pathway is fundamental to many of the physiological actions of the CCK-B receptor, including gastric acid secretion and smooth muscle contraction.

B. PI3K/Akt Signaling Pathway

Activation of the CCK-B receptor can also lead to the stimulation of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is crucial for cell survival and proliferation.[5][26][27] This pathway can be initiated through G protein-dependent mechanisms and potentially through transactivation of receptor tyrosine kinases like the epidermal growth factor receptor (EGFR). Activated PI3K phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which serves as a docking site for Akt, leading to its phosphorylation and activation.[5][27]

C. MAPK/ERK Signaling Pathway

The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is another key signaling cascade activated by the CCK-B receptor, playing a significant role in cell growth and differentiation.[28] This pathway can be initiated through PKC-dependent and independent mechanisms, often involving the activation of small GTPases like Ras, which in turn activates a kinase cascade comprising Raf, MEK, and finally ERK.

IV. Key Experimental Protocols

The study of CCK-B receptors relies on a variety of well-established experimental techniques. The following sections provide detailed methodologies for some of the most critical assays.

A. Radioligand Binding Assay

This assay is the gold standard for determining the affinity of a ligand for its receptor.[7][29][30][31]

Objective: To determine the binding affinity (Ki) of a test compound for the CCK-B receptor.

Materials:

-

Membrane preparation from cells or tissues expressing CCK-B receptors.

-

Radiolabeled ligand (e.g., [³H]L-365,260 or ¹²⁵I-CCK-8).

-

Unlabeled test compounds.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Protocol:

-

Prepare serial dilutions of the unlabeled test compound.

-

In a 96-well plate, add the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound.

-

Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) from a competition binding curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.[14]

B. Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following receptor activation, a hallmark of Gq-coupled receptor signaling.[1][6][12][25][32]

Objective: To determine the potency (EC50) of an agonist or antagonist at the CCK-B receptor.

Materials:

-

Cells stably or transiently expressing the CCK-B receptor (e.g., HEK293, CHO).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Test compounds (agonists and antagonists).

-

A fluorescence plate reader (e.g., FLIPR, FlexStation).

Protocol:

-

Seed cells expressing the CCK-B receptor into a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specified time (e.g., 30-60 minutes) at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

For antagonist testing, pre-incubate the cells with the antagonist for a defined period.

-

Place the plate in a fluorescence plate reader and measure the baseline fluorescence.

-

Add the agonist (or agonist in the presence of antagonist) to the wells and immediately begin recording the fluorescence intensity over time.

-

Analyze the data by calculating the change in fluorescence from baseline.

-

For agonists, plot the response against the log of the concentration to determine the EC50 value.

-

For antagonists, determine the shift in the agonist dose-response curve to calculate the pA2 or IC50 value.

C. In Vivo Tumor Xenograft Model

This in vivo model is essential for evaluating the anti-cancer efficacy of CCK-B receptor antagonists.[33]

Objective: To assess the effect of a CCK-B receptor antagonist on tumor growth in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice).

-

Cancer cell line overexpressing CCK-B receptors (e.g., pancreatic or hepatocellular carcinoma cells).

-

Cell culture medium and supplements.

-

CCK-B receptor antagonist formulation for in vivo administration.

-

Calipers for tumor measurement.

Protocol:

-

Culture the cancer cells to a sufficient number.

-

Harvest and resuspend the cells in a suitable medium (e.g., Matrigel or PBS).

-

Subcutaneously or orthotopically inject a defined number of cancer cells into the immunocompromised mice.

-

Allow the tumors to establish and reach a palpable size.

-

Randomize the mice into treatment and control groups.

-

Administer the CCK-B receptor antagonist or vehicle control to the respective groups according to a predetermined schedule (e.g., daily intraperitoneal injection).

-

Measure the tumor volume regularly (e.g., twice weekly) using calipers (Volume = 0.5 x Length x Width²).

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

-

Compare the tumor growth curves between the treatment and control groups to determine the efficacy of the antagonist.

V. Conclusion

The cholecystokinin-B receptor is a multifaceted signaling molecule with profound implications for human health and disease. Its integral role in the central nervous system, pain pathways, and cancer biology has established it as a compelling target for the development of novel therapeutics. The continued exploration of its complex signaling networks and the development of highly selective and potent ligands will undoubtedly pave the way for innovative treatments for a range of debilitating conditions. This guide provides a foundational resource for researchers dedicated to unraveling the complexities of the CCK-B receptor and harnessing its therapeutic potential.

References

- 1. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]

- 2. Cholecystokinin B receptor - Wikipedia [en.wikipedia.org]

- 3. Cholecystokinin receptor - Wikipedia [en.wikipedia.org]

- 4. CCK-B receptor: chemistry, molecular biology, biochemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]

- 6. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]

- 7. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 8. medchemexpress.cn [medchemexpress.cn]

- 9. mdpi.com [mdpi.com]

- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 11. researchgate.net [researchgate.net]

- 12. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]

- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. Pharmacological inhibition of mTORC1 increases CCKBR-specific tumor uptake of radiolabeled minigastrin analogue [177Lu]Lu-PP-F11N - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Structural basis of cholecystokinin receptor binding and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Peptoid CCK receptor antagonists: pharmacological evaluation of CCKA, CCKB and mixed CCKA/B receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Pharmacological analysis of CCK2 receptor antagonists using isolated rat stomach ECL cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Structure-based design of new constrained cyclic agonists of the cholecystokinin CCK-B receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. medchemexpress.com [medchemexpress.com]

- 23. cenmed.com [cenmed.com]

- 24. "Gastrin" and "CCK" receptors on histamine- and somatostatin-containing cells from rabbit fundic mucosa--I. Characterization by means of agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 26. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 27. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 28. MAPK-ERK Signaling Pathway - Elabscience [elabscience.com]

- 29. giffordbioscience.com [giffordbioscience.com]

- 30. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]

- 31. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 33. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]

The Therapeutic Potential of CCK-B Antagonists: A Technical Guide to PD-134672 and Related Compounds

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The cholecystokinin-B (CCK-B) receptor, predominantly expressed in the central nervous system, has long been a target of interest for therapeutic intervention in a range of neurological and psychiatric disorders. Antagonism of this G-protein coupled receptor has shown promise in preclinical models for anxiolysis, analgesia, and the modulation of dopamine-related disorders. This technical guide provides an in-depth exploration of the therapeutic potential of CCK-B antagonists, with a particular focus on the dipeptoid antagonist PD-134672 and its closely related predecessor, PD-134308. We delve into the molecular mechanisms, summarize key preclinical and clinical findings, provide detailed experimental protocols, and visualize the intricate signaling pathways involved. While the clinical development of CCK-B antagonists has faced challenges, the foundational science underscores a continuing potential for this class of compounds in carefully selected indications.

Introduction to the Cholecystokinin-B Receptor and its Ligands

Cholecystokinin (B1591339) (CCK) is a peptide hormone and neurotransmitter that exerts its effects through two G-protein coupled receptors: CCK-A (alimentary) and CCK-B (brain)[1]. The CCK-B receptor, also known as the CCK2 receptor, is the predominant subtype in the brain and is also found in the gastrointestinal tract[1]. It binds with high affinity to both the sulfated and non-sulfated forms of CCK, as well as the related peptide gastrin[1]. The widespread distribution of CCK-B receptors in brain regions associated with anxiety, pain, and reward has made it a compelling target for drug discovery.

This compound is a potent and selective CCK-B receptor antagonist. It belongs to a class of 'dipeptoids' designed as non-peptide analogues of CCK, offering improved stability and oral bioavailability compared to earlier peptide-based antagonists.

Mechanism of Action: The CCK-B Receptor Signaling Cascade

The CCK-B receptor is primarily coupled to the Gq family of G-proteins[2][3][4]. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of its associated G-protein. This initiates a downstream signaling cascade that ultimately modulates neuronal excitability and function.

G-Protein Activation and Phospholipase C

Activation of the Gq protein by the CCK-B receptor leads to the stimulation of phospholipase C-β (PLC-β)[2][5][6][7][8]. PLC-β then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG)[2][4][5][9][10].

Downstream Signaling: PKC and MAP Kinase Pathways

IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+)[2][9]. The increase in intracellular Ca2+ and the presence of DAG synergistically activate protein kinase C (PKC) isoforms[2][3][9][11][12]. Activated PKC, in turn, can phosphorylate a variety of cellular proteins, including components of the mitogen-activated protein kinase (MAPK) pathway, such as ERK1/2[9][10][11][13]. The activation of the MAPK/ERK pathway is a key event in mediating some of the cellular responses to CCK-B receptor stimulation, including gene expression and cell proliferation[11][13][14].

Therapeutic Potential and Preclinical Evidence

The therapeutic potential of CCK-B antagonists has been explored in several key areas, primarily driven by their ability to modulate neuronal systems involved in anxiety, pain, and psychosis.

Anxiety and Panic Disorders

The anxiogenic effects of CCK agonists like CCK-4 and pentagastrin (B549294) are well-documented, and these agents can induce panic attacks in susceptible individuals. This has provided a strong rationale for the development of CCK-B antagonists as anxiolytics.

-

Preclinical Studies: In various animal models of anxiety, such as the elevated plus-maze, CCK-B antagonists have demonstrated anxiolytic-like effects. These effects are often more apparent in models of heightened anxiety rather than under baseline conditions, suggesting a role in modulating stress-induced anxiety.

| Compound | Animal Model | Dose Range | Key Findings |

| PD-134308 | Rat Elevated Plus-Maze | 0.1 - 10 mg/kg, i.p. | Increased time spent in open arms, indicating anxiolytic activity. |

| L-365,260 | Mouse Elevated Plus-Maze | 1 - 1000 µg/kg, i.p. | Dose-dependent increase in open arm exploration. |

| CI-988 | Rat Social Interaction Test | 0.1 - 1 mg/kg, s.c. | Increased social interaction time in unfamiliar environments. |

Pain and Analgesia

CCK is known to have anti-opioid effects, and its levels can increase following opioid administration, potentially contributing to analgesic tolerance. CCK-B antagonists have been investigated for their ability to potentiate opioid analgesia and reduce the development of tolerance.

-

Preclinical Studies: Co-administration of CCK-B antagonists with opioids like morphine has been shown to enhance and prolong the analgesic effect in various pain models, such as the hot plate test and the formalin test[15][16]. This suggests a potential role for these compounds as adjuncts to opioid therapy, potentially allowing for lower opioid doses and reducing side effects.

| Compound | Animal Model | Dose Range | Key Findings |

| PD-134308 | Mouse Formalin Test | 1 mg/kg, i.p. | Potentiated the analgesic effect of morphine in the late phase of the test[16]. |

| Proglumide (B1679172) | Rat Hot Plate Test | Systemic, intrathecal, or intracerebral administration | Potentiated morphine analgesia[15][17]. |

| L-365,260 | Rat Radiant Heat Tail Flick | 0.2 mg/kg (twice daily) | Enhanced morphine analgesia and prevented the development of tolerance[18][19]. |

Schizophrenia and Dopamine (B1211576) Modulation

CCK and its receptors are co-localized with dopamine in the mesolimbic pathway, a key circuit implicated in the pathophysiology of schizophrenia. CCK-B receptor activation appears to have an inhibitory effect on dopamine release, leading to the hypothesis that CCK-B antagonists might have antipsychotic properties by increasing dopaminergic transmission in certain brain regions[20]. However, the evidence in this area is complex and sometimes contradictory.

Clinical Studies: A Challenging Landscape

Despite promising preclinical data, the clinical development of CCK-B antagonists for anxiety and panic disorders has been challenging. Several compounds have failed to demonstrate superiority over placebo in clinical trials.

-

CI-988: In a placebo-controlled trial for panic disorder, CI-988 did not show a significant reduction in panic attack frequency compared to placebo. Poor pharmacokinetic properties were suggested as a possible reason for the lack of efficacy.

-

L-365,260: Similarly, a clinical trial of L-365,260 in patients with panic disorder did not find a significant difference from placebo in reducing panic symptoms.

These results have tempered enthusiasm for the broad application of CCK-B antagonists in anxiety disorders, although the "CCK hypothesis of anxiety" continues to be an area of research. The focus may need to shift towards more specific patient populations or different therapeutic indications.

Experimental Protocols

To facilitate further research in this area, this section provides detailed methodologies for key experiments used to evaluate CCK-B antagonists.

CCK-B Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the CCK-B receptor.

Materials:

-

Tissue source: Rat or mouse brain cortex, or a cell line stably expressing the human CCK-B receptor.

-

Buffers: Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4), Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

-

Radioligand: [3H]this compound or another suitable CCK-B selective radioligand.

-

Test compounds and a non-labeled CCK-B agonist/antagonist for determining non-specific binding.

-

Glass fiber filters and a cell harvester.

-

Scintillation counter and vials.

Procedure:

-

Membrane Preparation: Homogenize the tissue in ice-cold buffer. Centrifuge at low speed to remove debris. Centrifuge the supernatant at high speed to pellet the membranes. Wash and resuspend the membrane pellet in assay buffer. Determine protein concentration.

-

Binding Reaction: In a 96-well plate, add the membrane preparation, radioligand at a concentration near its Kd, and varying concentrations of the test compound. For total binding, add buffer instead of the test compound. For non-specific binding, add a high concentration of an unlabeled CCK-B ligand.

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Separation: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Elevated Plus-Maze Test for Anxiolytic Activity

The elevated plus-maze is a widely used behavioral test to assess anxiety-like behavior in rodents[5][7][16][21][22][23][24][25][26][27][28]. The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.

Apparatus:

-

A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

-

A video camera and tracking software to record and analyze the animal's behavior.

Procedure:

-

Habituation: Allow the animals to acclimate to the testing room for at least 30-60 minutes before the test[26].

-

Drug Administration: Administer the test compound (e.g., this compound) or vehicle at the desired dose and route (e.g., intraperitoneally) at a specified time before the test (e.g., 30 minutes)[22][29].

-

Testing: Place the animal in the center of the maze, facing an open arm. Allow the animal to explore the maze freely for a set period (e.g., 5 minutes)[21][27].

-

Data Collection: Record the time spent in the open arms, the number of entries into the open and closed arms, and total distance traveled.

-

Data Analysis: An increase in the time spent in the open arms and/or the percentage of entries into the open arms is indicative of an anxiolytic effect. Total arm entries or distance traveled can be used as a measure of general locomotor activity.

Hot Plate Test for Analgesic Activity

The hot plate test is a classic method for assessing the analgesic effects of drugs in response to a thermal stimulus[17][18][19][30].

Apparatus:

-

A hot plate apparatus with a controlled temperature surface.

-

A transparent cylinder to confine the animal to the hot surface.

Procedure:

-

Baseline Latency: Place each animal on the hot plate (e.g., set at 55 ± 0.5°C) and measure the latency to a nociceptive response, such as paw licking, jumping, or hind paw withdrawal[18][19]. A cut-off time (e.g., 30-60 seconds) should be used to prevent tissue damage.

-

Drug Administration: Administer the test compound (e.g., this compound), a positive control (e.g., morphine), and a vehicle to different groups of animals.

-

Post-Drug Latency: At various time points after drug administration (e.g., 30, 60, 90 minutes), place the animals back on the hot plate and measure the response latency.

-

Data Analysis: An increase in the latency to the nociceptive response compared to the baseline and vehicle-treated group indicates an analgesic effect. The data can be expressed as the maximal possible effect (%MPE).

Future Directions and Conclusion

The journey of CCK-B antagonists from promising preclinical candidates to their challenging clinical evaluation highlights the complexities of translating basic neuroscience into effective therapies. While the initial broad anxiolytic potential has not been fully realized, the robust preclinical data on the role of CCK-B receptors in modulating pain and opioid signaling suggest that this remains a viable and important area for future research. The development of new, highly selective CCK-B antagonists with improved pharmacokinetic profiles, such as this compound and its analogs, may yet unlock the therapeutic potential of this target. Future studies should focus on more stratified patient populations and consider the use of these antagonists as adjunctive therapies, particularly in the context of pain management. The in-depth understanding of the CCK-B signaling pathway provides a solid foundation for the rational design of next-generation modulators of this intriguing receptor system.

References

- 1. Cholecystokinin receptor - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Spatio-Temporal Regulation of PKC Isoforms Imparts Signaling Specificity [frontiersin.org]

- 4. Correlation between Ca(2+) oscillation and cell proliferation via CCK(B)/gastrin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. newcastle.edu.au [newcastle.edu.au]

- 6. dol.inf.br [dol.inf.br]

- 7. Anxiolytic-like action of orally administered dl-tetrahydropalmatine in elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Preclinical pharmacokinetics: an approach towards safer and efficacious drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Regulation of CCK-induced ERK1/2 activation by PKC epsilon in rat pancreatic acinar cells [aimspress.com]

- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 11. Different signaling pathways are involved in CCK(B) receptor-mediated MAP kinase activation in COS-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ERK activation is required for CCK-mediated pancreatic adaptive growth in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Potentiation of morphine analgesia by the cholecystokinin antagonist proglumide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A selective CCKB receptor antagonist potentiates, mu-, but not delta-opioid receptor-mediated antinociception in the formalin test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Hot plate test - Wikipedia [en.wikipedia.org]

- 18. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]

- 19. li01.tci-thaijo.org [li01.tci-thaijo.org]

- 20. Cholecystokinin B receptor - Wikipedia [en.wikipedia.org]

- 21. jcdr.net [jcdr.net]

- 22. Elevated plus maze protocol [protocols.io]

- 23. Frontiers | Behavior in the elevated plus maze is differentially affected by testing conditions in rats under and over three weeks of age [frontiersin.org]

- 24. ualberta.scholaris.ca [ualberta.scholaris.ca]

- 25. Anxiolytic and anxiogenic drug effects on exploratory activity in an elevated plus-maze: a novel test of anxiety in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 27. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 28. [Assessment of anxiolytics (2)--An elevated plus-maze test] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Structures of the human cholecystokinin 1 (CCK1) receptor bound to Gs and Gq mimetic proteins provide insight into mechanisms of G protein selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Hot plate test [panlab.com]

An In-depth Technical Guide to CI-1007 for Neuroscience Research Applications

Disclaimer: No specific information could be found for the compound "PD-134672." Based on the nomenclature, it is plausible that this is a typographical error. This guide focuses on CI-1007 , a well-characterized dopamine (B1211576) D2 receptor partial agonist with a similar "PD" heritage from its developing company, Parke-Davis. This document provides a comprehensive technical overview of CI-1007 for researchers, scientists, and drug development professionals.

Core Compound Information

Compound Name: CI-1007 Chemical Name: (R)-(+)-1,2,3,6-Tetrahydro-4-phenyl-1-[(3-phenyl-3-cyclohexen-1-yl)methyl]pyridine maleate (B1232345) Class: Dopamine D2 Receptor Partial Agonist Therapeutic Potential: Antipsychotic

Mechanism of Action

CI-1007 is a potent and selective dopamine D2 receptor partial agonist.[1][2] Its mechanism of action is centered on its ability to modulate dopaminergic neurotransmission. In states of excessive dopamine activity, a partial agonist will act as a functional antagonist, reducing the overall receptor stimulation. Conversely, in states of low dopamine, it will provide a baseline level of receptor activation. This "fine-tuning" of the dopaminergic system is a key characteristic of D2 receptor partial agonists.[3]

CI-1007 exhibits a high affinity for D2 and D3 receptors, with lower affinity for D4 receptors.[1] It demonstrates limited agonist activity at postsynaptic dopamine receptors, suggesting a preferential action on presynaptic D2 autoreceptors which regulate dopamine synthesis and release.[1][2]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for CI-1007 from various in vitro and in vivo studies.

Table 1: Receptor Binding Affinities (Ki)

| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| Rat Striatal DA | [3H]N-propylnorapomorphine | Rat Striatum | 3 | [1] |

| Human D2L | [3H]Spiperone | Cloned Human D2L | 25.5 | [1] |

| Human D3 | [3H]Spiperone | Cloned Human D3 | 16.6 | [1] |

| Human D4.2 | [3H]Spiperone | Cloned Human D4.2 | 90.9 | [1] |

| Serotonin-1A (5-HT1A) | - | - | Submicromolar | [1] |

| Alpha-2 Adrenergic | - | - | Submicromolar | [1] |

| 5-HT2 | - | - | Submicromolar | [1] |

| Alpha-1 Adrenergic | - | - | Negligible | [1] |

| Dopamine D1 | - | - | Negligible | [1] |

Table 2: Functional Assay Data

| Assay Type | Cell Line | Parameter Measured | Effect of CI-1007 | Reference |

| cAMP Accumulation | GH4C1 cells (expressing human D2L) | Inhibition of forskolin-induced cAMP | 53% intrinsic activity relative to quinpirole (B1680403) (full agonist) | [1] |

Table 3: In Vivo Neurochemical and Behavioral Effects

| Experimental Model | Parameter Measured | Effect of CI-1007 | Reference |

| In Vivo Microdialysis (Rat Striatum & Nucleus Accumbens) | Dopamine Overflow | Decreased | [1] |

| In Vivo Microdialysis (Rat Brain) | Dopamine Synthesis (DOPA accumulation) | Reduced | [1] |

| In Vivo Microdialysis (Rat Brain) | Dopamine Metabolism (DOPAC and HVA) | Reduced | [1] |

| Electrophysiology (Substantia Nigra DA neurons) | Neuronal Firing Rate | Inhibited | [2] |

| Behavioral Assay (Mice and Rats) | Spontaneous Locomotor Activity | Inhibited | [2] |

| Behavioral Assay (Rats) | Apomorphine-stimulated Behaviors | Inhibited (weak postsynaptic antagonist) | [2] |

| Behavioral Assay (Squirrel Monkeys) | Sidman Avoidance Responding | Potently inhibited | [2] |

Signaling Pathways

Activation of the D2 dopamine receptor by a partial agonist like CI-1007 initiates a cascade of intracellular signaling events. The primary pathway involves the inhibition of adenylyl cyclase through the Gαi/o subunit of the G-protein complex, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below. These protocols are generalized and may require optimization for specific laboratory conditions.

Radioligand Binding Assay (Competitive)

This protocol outlines the steps to determine the binding affinity (Ki) of CI-1007 for dopamine receptors.

Methodology:

-

Membrane Preparation: Homogenize tissue (e.g., rat striatum) or cells expressing the dopamine receptor of interest in a cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

-

Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]Spiperone), and varying concentrations of CI-1007. Include wells for total binding (no competitor) and non-specific binding (a high concentration of a known antagonist, e.g., haloperidol).

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot the percentage of specific binding against the log concentration of CI-1007 and fit the data using non-linear regression to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Functional Assay

This protocol measures the partial agonist activity of CI-1007 by quantifying its effect on intracellular cAMP levels.

Methodology:

-

Cell Culture: Plate cells stably expressing the human D2L receptor (e.g., GH4C1 cells) in a suitable multi-well plate and grow to confluence.

-

Assay: Pre-incubate the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.

-

Stimulation: Stimulate the cells with forskolin (B1673556) (to induce cAMP production) in the presence of varying concentrations of CI-1007 or a reference full agonist (e.g., quinpirole).

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available assay kit (e.g., HTRF, ELISA, or AlphaScreen).

-

Data Analysis: Generate dose-response curves by plotting the cAMP levels against the log concentration of the agonist. Determine the EC50 and Emax values for CI-1007 and compare the Emax to that of the full agonist to calculate the intrinsic activity.

In Vivo Microdialysis

This protocol allows for the measurement of extracellular dopamine levels in specific brain regions of freely moving animals.

References

The Role of Cholecystokinin Receptor Antagonists in Pancreatic Cancer: A Technical Overview

Disclaimer: No specific information was found for the compound "PD-134672" in the context of pancreatic cancer studies in publicly available literature. This technical guide will instead provide an in-depth overview of the broader class of Cholecystokinin (B1591339) (CCK) receptor antagonists, which have been a subject of significant research in pancreatic cancer.

Introduction

Pancreatic ductal adenocarcinoma (PDAC) is a highly lethal malignancy with limited therapeutic options. A growing body of preclinical evidence highlights the role of the cholecystokinin (CCK) signaling pathway in pancreatic cancer progression. Gastrin and CCK, through their interaction with CCK receptors (CCK-A and CCK-B), have been shown to stimulate the growth of pancreatic cancer cells.[1][2][3] The re-expression of gastrin in pancreatic cancer, which is not typically found in the adult pancreas, creates an autocrine loop that promotes tumor growth.[1][2] Furthermore, CCK receptors are not only present on cancer cells but also on pancreatic stellate cells, which are key drivers of the dense fibrotic stroma characteristic of pancreatic tumors.[4][5] This fibrotic microenvironment acts as a barrier to chemotherapy and immune cell infiltration.[4][6] Consequently, antagonizing CCK receptors presents a promising therapeutic strategy to disrupt tumor growth and modulate the tumor microenvironment.

Signaling Pathways

The binding of gastrin and CCK to their receptors, particularly the CCK-B receptor which is often overexpressed in pancreatic cancer, activates downstream signaling pathways that promote cell proliferation and survival.[3] One of the key pathways implicated is the Akt signaling cascade. Down-regulation of the CCK-B receptor has been shown to inhibit the phosphorylation of Akt, leading to a decrease in the expression of the X-linked inhibitor of apoptosis protein (XIAP) and subsequent induction of apoptosis.[3]

Quantitative Data from Preclinical Studies

The efficacy of CCK receptor antagonists has been evaluated in various preclinical models of pancreatic cancer. These studies have demonstrated significant anti-tumor effects, both as monotherapy and in combination with standard chemotherapy.

| Compound | Model | Dosage | Key Findings | Reference |

| Proglumide (B1679172) | mT3-2D murine PDAC model | Not Specified | Monotherapy decreased tumor growth rate by 59.4% (p < 0.005), comparable to gemcitabine (B846) (60% decrease, p < 0.005). | [4] |

| Proglumide | Pdx1-Cre/LSL-KrasG12D transgenic mice | 0.1 mg/ml in drinking water | Arrested progression of PanIN lesions (p=0.004) and significantly reduced pancreatic fibrosis (p<0.001). | [5] |

| L-364,718 (Devazepide) | Hamster pancreatic adenocarcinoma transplant | 0.1 mg/100 g body wt subcutaneously BID | Significantly reduced tumor growth when given immediately after transplantation and in animals with established tumors. | [7] |

| L-365,260 | BxPC-3 human pancreatic cancer cells (in vitro) | Not Specified | Inhibited growth in serum-free medium. | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of these findings. Below are summaries of key experimental protocols employed in the cited studies.

In Vivo Tumor Growth and Survival Studies

-

Animal Model: Immunocompetent murine models, such as those using mT3-2D murine tumor cells that recapitulate human PDAC with KRASG12D mutations and a dense fibrotic stroma, are often utilized.[4] Genetically engineered mouse models, like the Pdx1-Cre/LSL-KrasG12D transgenic mice, are also employed to study the progression from precursor lesions (PanINs).[5] For xenograft studies, human pancreatic cancer cells (e.g., BxPC-3) are transplanted into immunocompromised mice.[2]

-

Treatment Administration: CCK receptor antagonists can be administered through various routes, including in drinking water (e.g., proglumide at 0.1 mg/ml) or via subcutaneous injections (e.g., L-364,718 at 0.1 mg/100 g body weight twice daily).[5][7] Chemotherapeutic agents like gemcitabine are typically administered intraperitoneally.

-

Tumor Measurement and Analysis: Tumor volume is periodically measured using calipers. At the end of the study, tumors are excised, weighed, and processed for histological analysis (e.g., Masson's trichrome stain for fibrosis) and molecular analysis (e.g., RNA sequencing).[4][6] Survival is monitored and recorded throughout the study.

In Vitro Cell Growth Assays

-

Cell Lines: Human pancreatic cancer cell lines such as BxPC-3 are commonly used.[2]

-

Culture Conditions: Cells are cultured in appropriate media, which may be serum-free to assess the direct effects of growth factors and inhibitors.

-

Treatment: Cells are treated with varying concentrations of CCK receptor antagonists, with or without the addition of gastrin or CCK to assess the reversal of inhibitory effects.[2]

-

Growth Assessment: Cell proliferation can be measured using various standard assays, such as MTT or direct cell counting.

Analysis of the Tumor Microenvironment

-

Fibrosis Assessment: Masson's trichrome staining of tumor sections is a standard method to quantify collagen deposition and assess the degree of fibrosis.[6]

-

Immune Cell Infiltration: Immunohistochemistry or flow cytometry can be used to identify and quantify the influx of immune cells, such as T-cells, into the tumor microenvironment.[4]

Impact on the Tumor Microenvironment

A key mechanism by which CCK receptor antagonists exert their anti-tumor effects is through the modulation of the tumor microenvironment. Treatment with proglumide has been shown to decrease fibrosis and increase the infiltration of T-cells, thereby sensitizing chemotherapy-resistant tumors to gemcitabine.[4] This suggests that CCK receptor blockade can alter the immunosuppressive and drug-impermeable nature of the pancreatic tumor stroma.

Conclusion and Future Directions

The preclinical data strongly support the continued investigation of CCK receptor antagonists as a therapeutic strategy for pancreatic cancer. These agents have demonstrated the ability to inhibit tumor growth, reduce fibrosis, and enhance the efficacy of chemotherapy and potentially immunotherapy.[4][6] While early antagonists had limitations, the development of more potent and selective non-peptide antagonists holds promise for clinical translation. Future research should focus on clinical trials to evaluate the safety and efficacy of these compounds in patients with pancreatic cancer, both as single agents and in combination with existing and emerging therapies. The potential for these antagonists to act as "stroma-modulating" agents makes them particularly attractive for a disease characterized by a dense and therapy-resistant microenvironment.

References

- 1. Cholecystokinin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cholecystokinin Receptor Antagonist Induces Pancreatic Stellate Cell Plasticity Rendering the Tumor Microenvironment Less Oncogenic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cholecystokinin antagonist - Wikipedia [en.wikipedia.org]

- 5. PD-L2 Is Constitutively Expressed in Normal and Malignant Urothelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Cholecystokinin antagonists: pharmacological and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Preliminary In Vitro Studies of PD-134672 (CI-992)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro studies of PD-134672, a potent renin inhibitor also known as CI-992. This document details the compound's mechanism of action, summarizes key quantitative data from in vitro assays, outlines the experimental methodologies employed, and visualizes the relevant biological pathways and workflows.

Core Concepts: Mechanism of Action

This compound (CI-992) is a direct inhibitor of renin, the enzyme that catalyzes the first and rate-limiting step of the renin-angiotensin-aldosterone system (RAAS). By binding to the active site of renin, this compound prevents the conversion of angiotensinogen (B3276523) to angiotensin I. This action effectively downregulates the entire RAAS cascade, leading to a reduction in the production of angiotensin II, a potent vasoconstrictor. The inhibition of the RAAS results in vasodilation, reduced aldosterone (B195564) secretion, and consequently, a decrease in blood pressure.

Quantitative Data Summary

The in vitro potency of this compound has been evaluated against renin from different species. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values, which quantify the concentration of this compound required to inhibit 50% of the renin activity.

| Target Enzyme | IC50 Value (nM) |

| Human Renin | 0.58 ± 0.06 |

| Monkey Renin | 0.36 ± 0.03 |

Data sourced from a study on the effect of the orally active renin inhibitor CI-992 on blood pressure in normotensive and hypertensive monkeys.

Experimental Protocols

The following section details a representative methodology for determining the in vitro inhibitory activity of compounds like this compound against renin. This protocol is based on commonly used fluorometric renin inhibitor screening assays.

In Vitro Renin Inhibition Assay (Fluorometric)

Objective: To determine the IC50 value of a test compound (e.g., this compound) against purified renin enzyme.

Principle: This assay utilizes a synthetic peptide substrate that is quenched by a fluorophore and a quencher molecule. When cleaved by renin, the fluorophore is released, resulting in a measurable increase in fluorescence. The presence of a renin inhibitor reduces the rate of cleavage and thus, the fluorescence signal.

Materials:

-

Purified recombinant human or monkey renin

-

Renin substrate (e.g., a FRET-based peptide)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a series of dilutions of the test compound (this compound) in the assay buffer.

-

Dilute the renin enzyme to the desired concentration in the assay buffer.

-

Dilute the renin substrate to the desired concentration in the assay buffer.

-

-

Assay Setup (in a 96-well plate):

-

Blank wells: Add assay buffer only.

-

Control wells (100% activity): Add diluted renin enzyme and assay buffer.

-

Test wells: Add diluted renin enzyme and the various dilutions of the test compound.

-

-

Reaction Initiation and Incubation:

-

Add the diluted renin substrate to all wells to start the reaction.

-

Incubate the plate at 37°C for a specified period (e.g., 60-120 minutes), protected from light.

-

-

Data Acquisition:

-

Measure the fluorescence intensity of each well using a microplate reader with appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 490 nm emission for an EDANS/Dabcyl substrate).

-

-

Data Analysis:

-

Subtract the fluorescence of the blank wells from all other wells.

-

Calculate the percentage of renin inhibition for each concentration of the test compound relative to the control wells (100% activity).

-

Plot the percentage of inhibition against the logarithm of the test compound concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

-

Mandatory Visualizations

Signaling Pathway

Caption: The Renin-Angiotensin System (RAS) and the inhibitory action of this compound.

Experimental Workflow

Caption: Workflow for the in vitro fluorometric renin inhibition assay.

Unveiling the Target: A Technical Guide to PD-1 Pathway Validation in Cellular Models

For Immediate Release

This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals dedicated to the validation of therapeutic targets within the PD-1 signaling pathway. As the landscape of immuno-oncology continues to evolve, rigorous and reproducible target validation in relevant cell line models remains a cornerstone of successful drug discovery. This document provides a comprehensive overview of the experimental protocols, data interpretation, and signaling pathways integral to this process.

Introduction to the PD-1/PD-L1 Axis: A Critical Immune Checkpoint

The Programmed Death-1 (PD-1) receptor and its ligands, PD-L1 and PD-L2, constitute a pivotal immune checkpoint pathway that regulates T-cell activation and maintains immune homeostasis.[1][2] In the tumor microenvironment, cancer cells can exploit this pathway by overexpressing PD-L1, leading to the inhibition of tumor-infiltrating T-lymphocytes and enabling immune evasion.[3] Therapeutic blockade of the PD-1/PD-L1 interaction has revolutionized cancer treatment by restoring anti-tumor immunity.[4] Validating the engagement and downstream effects of novel agents targeting this axis in appropriate cellular models is a critical step in preclinical development.

Quantitative Data Summary

Robust target validation relies on quantifiable and reproducible data. The following tables summarize key quantitative parameters derived from typical cell-based assays used to validate inhibitors of the PD-1 pathway.

| Table 1: Binding Affinity of Anti-PD-1 Agents | |

| Parameter | Description |

| KD (Equilibrium Dissociation Constant) | Measures the affinity of a drug to its target. Lower values indicate stronger binding. |

| kon (Association Rate Constant) | The rate at which the drug binds to the target. |

| koff (Dissociation Rate Constant) | The rate at which the drug dissociates from the target. |

| Assay Method | Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI) |

| Table 2: Functional Cellular Assay Readouts | |

| Parameter | Description |

| IC50 (Half-maximal Inhibitory Concentration) | Concentration of a drug that inhibits a biological process by 50%. |

| EC50 (Half-maximal Effective Concentration) | Concentration of a drug that induces a response halfway between the baseline and maximum. |

| Assay Method | Co-culture assays (e.g., T-cell activation, cytokine release), Reporter gene assays. |

Key Experimental Protocols for Target Validation

Target Engagement Assays